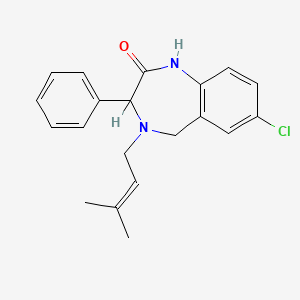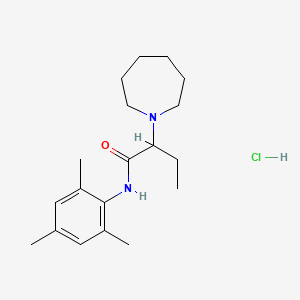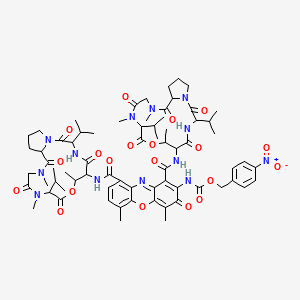
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate is a derivative of actinomycin D, a well-known antibiotic and anticancer compound. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The addition of the N-(4-nitrobenzyloxycarbonyl) group to actinomycin D enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves several steps. The starting material, actinomycin D, is first reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-nitrobenzyloxycarbonyl)actinomycin D. The compound is then purified through recrystallization and converted to its dihydrate form by crystallizing it from water.
Chemical Reactions Analysis
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include N-(4-aminobenzyloxycarbonyl)actinomycin D and other substituted derivatives.
Scientific Research Applications
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of actinomycin derivatives.
Biology: It is used in studies of DNA-binding properties and the inhibition of RNA synthesis.
Industry: It may be used in the development of new antibiotics and anticancer drugs.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves binding to DNA and inhibiting RNA synthesis. The compound intercalates into the DNA double helix, preventing the progression of RNA polymerase along the DNA strand. This inhibition of RNA synthesis leads to a decrease in protein synthesis and ultimately induces apoptosis in cells.
Comparison with Similar Compounds
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate can be compared to other actinomycin derivatives, such as actinomycin D and actinomycin X2. While all these compounds share the ability to bind to DNA and inhibit RNA synthesis, this compound has unique chemical properties due to the presence of the nitrobenzyloxycarbonyl group. This group enhances its reactivity and potential for chemical modifications, making it a valuable compound for research and development.
Similar compounds include:
- Actinomycin D
- Actinomycin X2
- N-(4-aminobenzyloxycarbonyl)actinomycin D
Properties
CAS No. |
149127-22-0 |
|---|---|
Molecular Formula |
C70H91N13O20 |
Molecular Weight |
1434.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[4,6-dimethyl-3-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-2-yl]carbamate |
InChI |
InChI=1S/C70H91N13O20/c1-32(2)48-66(93)81-27-17-19-43(81)64(91)77(13)29-45(84)79(15)55(34(5)6)68(95)101-38(11)50(62(89)72-48)74-60(87)42-26-21-36(9)58-52(42)71-54-47(53(57(86)37(10)59(54)103-58)76-70(97)100-31-40-22-24-41(25-23-40)83(98)99)61(88)75-51-39(12)102-69(96)56(35(7)8)80(16)46(85)30-78(14)65(92)44-20-18-28-82(44)67(94)49(33(3)4)73-63(51)90/h21-26,32-35,38-39,43-44,48-51,55-56H,17-20,27-31H2,1-16H3,(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,76,97) |
InChI Key |
MIJZSICTUIOVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NC(=O)OCC8=CC=C(C=C8)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


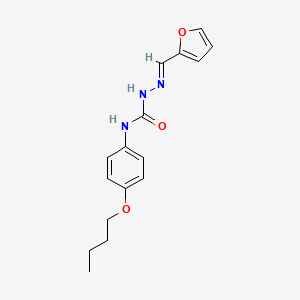
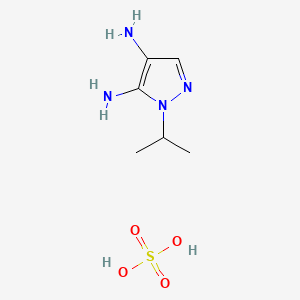
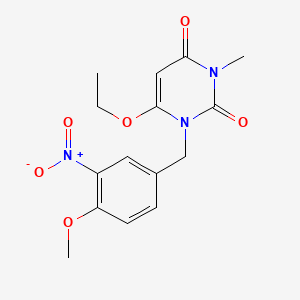
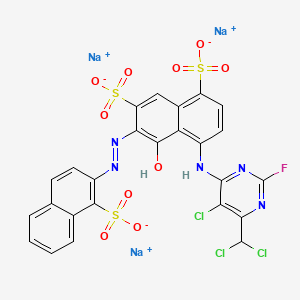

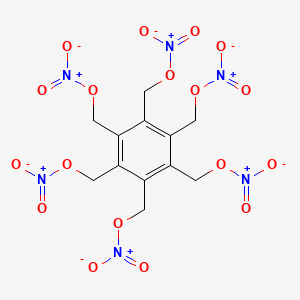
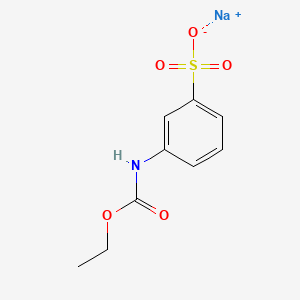
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
